3-Fluoro-2-nitroanisole

概要

説明

The compound 3-Fluoro-2-nitroanisole is a chemical intermediate that has been studied in various contexts, particularly in the synthesis of fluorinated compounds and as a potential biochemical photoprobe. While the specific compound this compound is not directly mentioned in the provided papers, related compounds such as 2-fluoro-4-nitroanisole and 3-fluoro-4-nitrophenol have been investigated for their chemical properties and reactivity .

Synthesis Analysis

The synthesis of related fluorinated compounds involves multi-step processes that can include diazotization, hydrolysis, nitration, and separation of isomers. For instance, 3-Fluoro-4-nitrophenol was synthesized from m-fluoroaniline through a four-step process that resulted in a final yield of 23% and a purity of 99.6% . Similarly, the synthesis of fluorinated bicyclic nitroso acetals from fluoronitroalkenes demonstrates the complexity and potential of fluorinated compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as 2-fluoroanisole, have been studied using techniques like gas electron diffraction and quantum chemical methods. These studies have revealed the existence of different conformers, with the preferred conformation being a planar anti form . Additionally, rotational spectroscopic and ab initio investigations have provided insights into the rotamer geometries of 2-fluoroanisole and 3-fluoroanisole, indicating the influence of the methoxy and fluorine substituents on the aromatic ring backbone .

Chemical Reactions Analysis

The reactivity of fluorinated anisoles in photochemical reactions has been explored, with 2-fluoro-4-nitroanisole undergoing nucleophilic photosubstitution with various amines. The photoreaction pathways involve different triplet excited states, leading to products through mechanisms such as SN2 and electron transfer . These findings highlight the potential of fluorinated anisoles in photochemical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anisoles are influenced by the presence of fluorine and nitro groups. These substituents can affect the thermal stability, electronic spectra, and magnetic moments of the compounds. For example, complexes of copper(II), nickel(II), and cobalt(II) with fluoronitroanilines exhibit a range of structures and properties depending on the coordination environment and the nature of the ligands . The electron-withdrawing effects of the fluorine atom and the influence on the conformational dynamics of the molecules are critical factors in determining their chemical behavior .

科学的研究の応用

Biochemical Photoprobes

3-Fluoro-2-nitroanisole has been explored in the context of biochemical photoprobes. Photoreactions of related compounds, like 2-fluoro-4-nitroanisole, with various amines have been studied. These compounds demonstrate potential as biochemical photoprobes, particularly for proteins containing multiple good nucleophiles (Pleixats et al., 1989).

Synthesis and Derivative Studies

The compound has been involved in synthesis studies. For instance, 3-Fluoro-4-nitrophenol, a related compound, was synthesized from 2,4-difluoronitrobenzene, demonstrating the process of methoxylation and demethylation (Zhang Zhi-de, 2011). Additionally, the synthesis of 3-Fluoro-4-iodoanisole through a series of reactions starting from 3-aminoanisole has been reported, showcasing the compound's role in complex chemical synthesis (Huang Sou-yi, 2007).

Safety and Hazards

作用機序

Target of Action

It is known that nitroaromatic compounds like 3-fluoro-2-nitroanisole often interact with various enzymes and proteins within the cell .

Mode of Action

The exact interaction of this compound with its targets is not well-documented. Nitroaromatic compounds are generally known to undergo enzymatic reduction, which can lead to the formation of reactive species. These species can cause cellular damage or interact with cellular targets .

Biochemical Pathways

Nitroaromatic compounds can participate in various biochemical reactions, including redox cycling and generation of reactive oxygen species, which can affect multiple cellular pathways .

Pharmacokinetics

It is known that nitroaromatic compounds can be absorbed in the body and can undergo metabolic transformations, potentially affecting their bioavailability .

Result of Action

Nitroaromatic compounds can cause various cellular effects, including oxidative stress and dna damage, depending on their specific structures and metabolic pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect the stability and reactivity of nitroaromatic compounds .

生化学分析

Biochemical Properties

3-Fluoro-2-nitroanisole plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to toxic effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways. This compound can also alter gene expression by modulating the activity of transcription factors, resulting in changes in the expression of genes involved in inflammation, apoptosis, and cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain enzymes involved in DNA repair, thereby increasing the susceptibility of cells to DNA damage. Additionally, this compound can induce changes in gene expression by interacting with nuclear receptors and other transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as increased oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while at higher doses, it can cause significant toxicity. For example, studies have shown that high doses of this compound can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The interaction of this compound with these metabolic pathways can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can be transported across cell membranes via passive diffusion and may also interact with specific transporters and binding proteins. Once inside the cells, this compound can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion processes .

特性

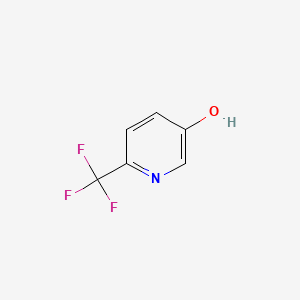

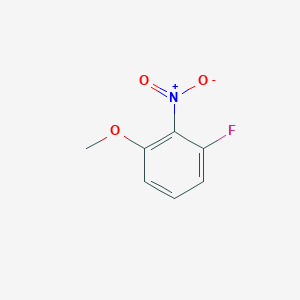

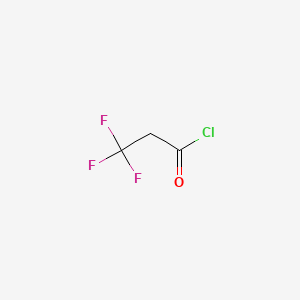

IUPAC Name |

1-fluoro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWOSSBFNSZKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382284 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

641-49-6 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)

![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)